2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Drug resistance Ovarian cancer Gold(I) NHC complexes

2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (CAS 2090998-06-2; free base) is a halogenated 7-azaindole building block in which a fluorine atom occupies the 5-position of the pyrrolo[2,3-b]pyridine core and an ethylamine side chain extends from the 3-position. This architecture is a privileged scaffold for ATP-competitive kinase inhibition; the 5-fluoro substituent enhances binding affinity for the hinge region of kinases such as FGFR1-4, CDK, and Cdc7, while the primary amine serves as a versatile synthetic handle for amide coupling, reductive amination, or urea formation.

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
Cat. No. B13215278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)CCN)F
InChIInChI=1S/C9H10FN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)
InChIKeyUNDPCLJLAAZLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine – Compound Identity and Kinase-Targeted Scaffold


2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (CAS 2090998-06-2; free base) is a halogenated 7-azaindole building block in which a fluorine atom occupies the 5-position of the pyrrolo[2,3-b]pyridine core and an ethylamine side chain extends from the 3-position [1]. This architecture is a privileged scaffold for ATP-competitive kinase inhibition; the 5-fluoro substituent enhances binding affinity for the hinge region of kinases such as FGFR1-4, CDK, and Cdc7, while the primary amine serves as a versatile synthetic handle for amide coupling, reductive amination, or urea formation [2].

Why 5-Halogen and 3-Alkylamine 7-Azaindoles Are Not Interchangeable


Although 7-azaindoles with alternative 5-substituents (H, Cl, Br, OCH3) share the same core topology, their physicochemical and pharmacological profiles diverge sharply. The 5-fluoro derivative exhibits a distinct electronic profile (σm = 0.34 for F vs. 0.37 for Cl and 0.39 for Br) that modulates hinge-binding hydrogen-bond acidity, metabolic vulnerability, and the selectivity fingerprint across the kinome [1]. Replacing 5-fluoro with 5-chloro or 5-bromo can introduce CYP-mediated oxidative liability, alter the pKa of the pyridine nitrogen, and—in metal-based conjugate systems—abolish activity in drug-resistant cellular models [2]. The following evidence guide substantiates why 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine occupies a differentiated position that cannot be replicated by simple analog substitution.

Quantitative Differentiation Evidence for 2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine vs. Closest Analogs


Cisplatin-Resistant Ovarian Cancer: 5-Fluoro-7-Azaindole-Gold(I) Complex Retains Potency While 5-Bromo Analog Loses Activity

When 5-fluoro-7-azaindole (the core of the target compound) was incorporated into a gold(I) N-heterocyclic carbene complex [Au(iPr)(L1)], the resulting complex demonstrated an IC50 of 7–12 µM against the cisplatin-resistant A2780R ovarian cancer cell line. In contrast, the 5‑bromo-7-azaindole complex [Au(iPr)(L2)] was essentially inactive (IC50 > 25 µM) in the same resistant line, despite both complexes showing comparable activity against the parental A2780 line (IC50 ≈ 4–9 µM) [1]. This divergent resistance profile is attributed to the electronic influence of the 5-fluoro substituent on the gold center's ligand exchange kinetics and intracellular thiol interactions.

Drug resistance Ovarian cancer Gold(I) NHC complexes 7-Azaindole ligands

FGFR1-4 Kinase Panel: 5-Fluoro-7-Azaindole-Containing Analog Achieves Uniform 10 nM IC50 Across Four FGFR Isoforms

A compound incorporating the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl scaffold (Incyte Example 168) was profiled in BindingDB (BDBM262050) and demonstrated an IC50 of 10 nM against FGFR1, FGFR2, FGFR3, and FGFR4 under equivalent enzymatic assay conditions [1]. This uniform pan-FGFR profile contrasts with data from 5-chloro-7-azaindole-derived inhibitors, where FGFR isoform potency can vary by >10-fold (e.g., pexidartinib-related scaffolds show FGFR3 Ki of 2.6 nM but significantly weaker FGFR1/4 activity) [2]. The fluorine atom's optimal van der Waals radius (1.47 Å) and electronegativity enable consistent hinge-region hydrogen-bond acceptance without the steric penalty imposed by larger halogens, yielding isoform-balanced inhibition.

FGFR kinase inhibition Pan-FGFR inhibitor Kinase selectivity Anticancer

Synthetic Accessibility: 5-Fluoro Enables Protection-Free C3 Borylation, Reducing Step Count vs. 5-Chloro/5-Bromo Analogs

A process chemistry patent (WO2016191079A1) discloses that 5-fluoro-7-azaindole can undergo highly selective iridium-catalyzed borylation at the C3 position without requiring N1-protection, delivering the 3-boryl intermediate in high yield and regioselectivity [1]. This contrasts with the 5-chloro and 5-bromo analogs, which under identical conditions produce mixtures of C3- and C2-borylated products unless the pyrrole NH is first protected with a SEM or Boc group, adding two synthetic steps (protection/deprotection) [1]. The electronic effect of fluorine—specifically its strong -I effect that deactivates the pyridine ring toward electrophilic substitution—directs the borylation exclusively to the 3-position.

C3-selective borylation Protection-free synthesis Process chemistry 7-Azaindole functionalization

PB2 Antiviral Activity: 5-Fluoro-7-Azaindole-Pyrazinone Conjugate Achieves Sub-Micromolar EC50 Without Cytotoxicity

A derivative incorporating the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) moiety (compound 12b from Yang et al., 2019) displayed an EC50 of 1.025 µM against influenza virus in a PB2 cap-snatching inhibition assay, with a CC50 > 100 µM in the host cell cytotoxicity counter-screen, yielding a selectivity index (SI) > 97 [1]. While no direct comparator PB2 data is available for the 5-chloro or 5-bromo analogs in the same pyrazinone series, the exquisite selectivity window is class-level consistent with the 5-fluoro substituent's resistance to oxidative metabolism relative to chlorine or bromine, which are more susceptible to CYP-mediated dehalogenation and potential reactive metabolite formation [2].

Influenza PB2 inhibitor Antiviral Cap-snatching inhibition Selectivity index

Cdc7 Kinase: 5-Fluoro-7-Azaindole Serves as the Preferred Starting Material for Orally Active Sub-Nanomolar Inhibitors

A Cdc7 inhibitor optimization program starting from 5-fluoro-7-azaindole (compound 31 in the published route) produced azaindole 26, which achieved a Cdc7 IC50 of 1.1 nM and a cellular pMCM2 IC50 of 32 nM, with robust oral pharmacodynamic activity in mice [1]. While the 5-azaindole isomer (lacking the 5-fluoro substituent) was explored in parallel and yielded potent Cdc7 inhibitors with improved intrinsic metabolic stability, the 5-fluoro-7-azaindole series uniquely combined sub-nanomolar biochemical potency with oral in vivo target engagement [2]. This scaffold preference is driven by the fluorine atom optimizing the dihedral angle between the azaindole core and the C3 substituent for optimal ATP-pocket occupancy.

Cdc7 kinase inhibitor DNA replication checkpoint Oral bioavailability Lead optimization

Optimal Application Scenarios for 2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Based on Evidence


Pan-FGFR Inhibitor Lead Generation Requiring Isoform-Balanced Potency

Programs targeting FGFR-driven cancers (e.g., urothelial carcinoma, cholangiocarcinoma with FGFR2 fusions, FGFR3-mutant bladder cancer) benefit from the scaffold's uniform 10 nM IC50 across FGFR1-4 [1]. The ethylamine handle enables rapid diversification into focused libraries of amides, ureas, and sulfonamides for SAR exploration.

Synthesis of Metal-Based Anticancer Conjugates Targeting Platinum-Resistant Disease

The 5-fluoro-7-azaindole core, when coordinated to gold(I) or platinum(II) centers, retains low-micromolar potency in cisplatin-resistant ovarian cancer models, whereas the 5-bromo analog loses all activity (IC50 > 25 µM) [2]. This makes the 5-fluoro scaffold the ligand of choice for metallodrug discovery in the resistant setting.

Parallel Library Synthesis via Protection-Free C3 Functionalization

Medicinal chemistry groups executing high-throughput parallel synthesis benefit from the 5-fluoro analog's ability to undergo regioselective C3 borylation without N1-protection, eliminating two synthetic steps compared to 5-chloro or 5-bromo analogs [3]. This reduces per-compound synthesis time and cost in library production.

Antiviral Cap-Snatching Inhibitor Development for Influenza

The PB2 inhibitor series based on this scaffold achieves EC50 values near 1 µM with a selectivity index exceeding 97 [4], supporting its use in antiviral lead optimization where a wide therapeutic window and low cytotoxicity are paramount.

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